3-Vinylcyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

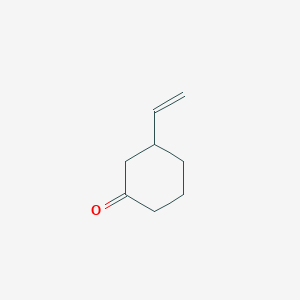

Structure

3D Structure

Properties

IUPAC Name |

3-ethenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVDMUZRMVBLJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339615 | |

| Record name | Cyclohexanone, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-63-2 | |

| Record name | Cyclohexanone, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Vinylcyclohexanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 3-Vinylcyclohexanone, a bifunctional molecule incorporating both a ketone and a vinyl group, represents a valuable synthon with significant potential. This guide provides a comprehensive technical overview of this compound, consolidating its chemical and physical properties, detailing a key synthetic protocol, exploring its reactivity, and discussing its applications, particularly within the realm of drug discovery and development. The information presented herein is intended to serve as a practical resource for researchers at the bench, empowering them to leverage the unique chemical attributes of this compound in their scientific endeavors.

Core Molecular Attributes of this compound

This compound, systematically named 3-ethenylcyclohexan-1-one, is a cyclic ketone with the chemical formula C₈H₁₂O.[1] Its structure is characterized by a six-membered carbon ring containing a carbonyl group and a vinyl substituent at the 3-position. This arrangement of functional groups dictates its reactivity and potential as a precursor in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 1740-63-2 | [1] |

| Molecular Formula | C₈H₁₂O | [1] |

| Molecular Weight | 124.18 g/mol | [1] |

| Boiling Point | 169 °C (approx.) | Data from a safety data sheet for a closely related compound; should be used as an estimate. |

| Density | 0.952 g/cm³ (approx.) | Data from a safety data sheet for a closely related compound; should be used as an estimate. |

| Appearance | Colorless to pale yellow liquid (expected) | Based on similar cyclohexanone derivatives. |

| Solubility | Insoluble in water; soluble in organic solvents (expected) | [2] Based on the properties of similar ketones. |

Synthesis of this compound: An Established Protocol

The synthesis of this compound can be achieved through various organic transformations. A notable method involves the conjugate addition of a vinyl cuprate to cyclohexenone. This approach provides a reliable route to the target molecule.

Conceptual Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound via conjugate addition.

Detailed Experimental Protocol

Materials:

-

Cyclohex-2-en-1-one

-

Vinyllithium solution (concentration to be determined by titration)

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of Lithium Divinylcuprate: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether. Cool the suspension to -78 °C using a dry ice/acetone bath. To this suspension, add a solution of vinyllithium (2.0 equivalents) dropwise while maintaining the temperature at -78 °C. The formation of the lithium divinylcuprate reagent is indicated by a change in the color of the solution.

-

Conjugate Addition: To the freshly prepared lithium divinylcuprate solution at -78 °C, add a solution of cyclohex-2-en-1-one (1.0 equivalent) in anhydrous diethyl ether dropwise. Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion of the reaction, quench the reaction mixture by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Features |

| ¹H NMR | Vinyl protons: Three distinct signals in the range of δ 4.9-6.0 ppm, exhibiting characteristic geminal and cis/trans coupling constants. Cyclohexane ring protons: A series of multiplets in the upfield region (δ 1.5-2.5 ppm). |

| ¹³C NMR | Carbonyl carbon (C=O): A signal in the downfield region, typically around δ 200-210 ppm. Vinyl carbons (=CH₂ and -CH=): Two signals in the olefinic region, approximately δ 110-140 ppm. Cyclohexane ring carbons: Several signals in the aliphatic region (δ 20-50 ppm). |

| IR Spectroscopy | C=O stretch (ketone): A strong, sharp absorption band around 1715 cm⁻¹. C=C stretch (vinyl): A medium intensity band around 1640 cm⁻¹. =C-H stretch (vinyl): A sharp absorption above 3000 cm⁻¹. C-H stretch (aliphatic): Absorption bands just below 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 124. Fragmentation: Characteristic losses of small neutral molecules such as ethylene (M-28) and CO (M-28), as well as fragmentation of the cyclohexanone ring. |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the ketone and vinyl functional groups. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions at the Ketone Group:

The carbonyl group of this compound can undergo all the typical reactions of a ketone, including:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will yield the corresponding alcohol, 3-vinylcyclohexanol.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.

-

Aldol Condensation: The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then participate in aldol reactions.

Reactions of the Vinyl Group:

The vinyl group is an electron-rich double bond and can participate in various addition and cycloaddition reactions.

-

Michael Addition (as a Michael Acceptor): The vinyl group, being part of an α,β-unsaturated ketone system (after potential isomerization or in related precursors), can act as a Michael acceptor, allowing for the 1,4-conjugate addition of nucleophiles.[3][4][5][6]

-

Diels-Alder Reaction (as a Dienophile): The electron-withdrawing effect of the ketone group activates the vinyl group, making it a competent dienophile in [4+2] cycloaddition reactions with conjugated dienes to form bicyclic structures.[7][8][9]

Logical Flow of Reactivity

Caption: Key reaction pathways of this compound.

Applications in Drug Development and Medicinal Chemistry

The cyclohexanone moiety is a common structural motif in many pharmaceutical compounds.[10] The presence of a vinyl group in this compound provides a reactive handle for the introduction of further chemical complexity, making it an attractive starting material for the synthesis of novel drug candidates.

The vinyl ketone functionality is a known pharmacophore that can act as a Michael acceptor, enabling covalent interactions with biological targets. This property has been exploited in the design of enzyme inhibitors. While specific applications of this compound in drug development are not extensively documented in publicly available literature, its potential can be inferred from the broader use of vinyl ketones and cyclohexanone derivatives in medicinal chemistry.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Anticancer Agents: The cyclohexanone core is present in some anticancer agents, and the vinyl group allows for modifications to improve potency and selectivity.

-

Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain cyclic motifs.

-

Neurological Drugs: The rigid cyclohexyl scaffold can be used to control the spatial orientation of pharmacophoric groups, which is crucial for binding to receptors in the central nervous system.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. As with other volatile organic compounds and ketones, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Key Safety Considerations:

-

Flammability: Assumed to be a flammable liquid. Keep away from open flames, sparks, and other sources of ignition.[11]

-

Toxicity: The toxicity of this compound has not been extensively studied. However, related vinyl ketones are known to be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for application in drug discovery and development. Its dual functionality allows for a diverse range of chemical transformations, enabling the construction of complex molecular scaffolds. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its reactivity and potential applications. It is our hope that this technical resource will facilitate further research and innovation utilizing this promising chemical entity.

References

- Sigma-Aldrich.

- Fisher Scientific.

- PubChem. 3-Methyl-3-vinylcyclohexanone.

- Organic Syntheses.

- Fisher Scientific.

- Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (n.d.). Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Organic Syntheses Procedure.

- Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. (n.d.).

- Diels–Alder reaction. (2023, December 26). In Wikipedia.

- Cyclohexanone in Pharmaceutical Synthesis: A Key Intermedi

- 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. (n.d.).

- Weinshenker, N. M., Shen, C. M., & Wong, J. Y. (n.d.). Submitted by Ned M. Weinshenker, Chah M. Shen, and Jack Y. Wong. Organic Syntheses Procedure.

- PubChem. 3-Methyl-3-vinylcyclohexanone.

- vinylation with inexpensive silicon-based reagents: prepar

- BenchChem. (2025). Synthesis of (R)-3-(Hydroxymethyl)cyclohexanone: A Technical Guide.

- Sigma-Aldrich. Diels–Alder Reaction.

- The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry.

- NMR Chemical Shifts. (n.d.).

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- 3.7.2: Mass Spectrometry - Fragmentation Patterns. (2022, May 26). Chemistry LibreTexts.

- Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. (n.d.). PMC.

- Preparation method of vinyl cyclohexane. (n.d.).

- The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.

- Usami, Y., Asada, N., Shizuma, C., Negoro, K., Kawai, R., Kaneda, S., & Hayama, N. (2025). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Marine Drugs, 23(12), 449.

- Diels-Alder Reaction Practice (with examples). Learn How To Easily Predict Products. (2020, March 23).

- mass spectra - fragmentation p

- Michael addition reaction. (2023, December 18). In Wikipedia.

- Michael addition example reactions. (2020, March 31).

- MASS SPECTROMETRY: FRAGMENTATION P

- (PDF) Michael addition reaction and its examples. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- 13C NMR Chemical Shift. (n.d.).

- examples of Michael additions. (2019, January 10).

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).

- ChemicalBook. This compound CAS#: 1740-63-2.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- IR Chart. (n.d.).

- Usami, Y., Asada, N., Shizuma, C., Negoro, K., Kawai, R., Kaneda, S., & Hayama, N. (2025).

- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 23).

- PubChem. 3-Methylcyclohexanone.

- [3 + 1 + 1] cyclization of vinyl oxiranes with azides and CO by tandem palladium catalysis: efficient synthesis of oxazolidinones. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- 3. 1H NMR Spectroscopy. (n.d.).

Sources

- 1. This compound CAS#: 1740-63-2 [m.chemicalbook.com]

- 2. 3-Methylcyclohexanone | C7H12O | CID 11567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Diels–Alder Reaction [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.de [fishersci.de]

- 12. louisville.edu [louisville.edu]

An In-Depth Technical Guide to 3-Vinylcyclohexanone: Synthesis, Characterization, and Synthetic Potential

Introduction

3-Vinylcyclohexanone is a bifunctional organic molecule featuring a six-membered carbocyclic ketone and a vinyl substituent. With the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol , this compound represents a versatile yet underexplored building block in synthetic organic chemistry.[1] Its structure incorporates two key reactive sites: an electrophilic ketone and a vinyl group that can act as a Michael acceptor or a dienophile. This duality makes it a potentially valuable precursor for constructing complex molecular architectures, including polycyclic systems and functionalized carbocycles relevant to natural product synthesis and pharmaceutical development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that physical properties such as boiling point and density have not been authoritatively reported in public databases and would need to be determined empirically.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O | [1] |

| Molecular Weight | 124.183 g/mol | [1] |

| CAS Number | 1740-63-2 | |

| Canonical SMILES | C=CC1CCCC(=O)C1 | |

| InChIKey | VQVDMUZRMVBLJE-UHFFFAOYSA-N | |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| Boiling Point | Not reported | [1] |

| Melting Point | Not reported | [1] |

| Density | Not reported | [1] |

Conceptual Synthesis and Purification

While a specific, validated protocol for this compound is elusive in the literature, a reliable synthesis can be conceptualized based on the well-established Mannich reaction followed by a Hofmann elimination. This two-stage, one-pot procedure is a classic method for installing a vinyl group adjacent to a carbonyl.[2][3]

Rationale for Synthetic Strategy

The chosen pathway leverages the enolizable nature of cyclohexanone. The Mannich reaction introduces an aminomethyl group at the α-position, creating a "Mannich base." This amine is then converted into a better leaving group through quaternization with an alkyl halide (e.g., methyl iodide). Subsequent base-mediated E2 elimination yields the desired α,β-unsaturated system, in this case, the vinyl group adjacent to the carbonyl's former α-position. This method avoids the often harsh conditions or specialized reagents required for other olefination reactions and is well-suited for this type of transformation.[2]

Proposed Experimental Protocol

Disclaimer: This protocol is a representative, conceptual procedure based on established chemical principles. Optimization of reaction times, temperatures, and stoichiometry is necessary for practical application.

Step 1: Formation of the Mannich Base (in situ)

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone (1.0 eq.), dimethylamine hydrochloride (1.2 eq.), and paraformaldehyde (1.5 eq.).

-

Add ethanol as the solvent and a catalytic amount of hydrochloric acid (e.g., 3-4 drops).

-

Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of cyclohexanone.

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Quaternization and Elimination

-

Without purification of the Mannich base, cool the reaction mixture in an ice bath.

-

Add methyl iodide (1.5 eq.) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Allow the mixture to stir at room temperature for 2-3 hours to form the quaternary ammonium salt.

-

Add a solution of sodium hydroxide (2.0 eq.) in water dropwise while maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours to facilitate the elimination.

Work-up and Purification

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent in vacuo to yield the crude product.

-

Purify the residue using flash column chromatography on silica gel. A gradient elution system, starting with 98:2 hexane:ethyl acetate and gradually increasing the polarity, should effectively separate the nonpolar this compound from more polar byproducts.

Structural Elucidation (Predicted Spectroscopic Data)

Lacking published experimental spectra, this section provides a predicted analysis based on the known chemical shifts and fragmentation patterns of cyclohexanones, vinyl groups, and related structures.[4][5] These predictions serve as a benchmark for researchers to validate their synthetic product.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for confirming the structure. The predicted chemical shifts are tabulated below.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Vinyl | 5.70 - 5.90 | ddd | 1H | -CH=CH₂ |

| Vinyl | 4.95 - 5.10 | m | 2H | -CH=CH₂ |

| Allylic/α-Keto | 2.60 - 2.80 | m | 1H | C(3)H |

| α-Keto | 2.20 - 2.50 | m | 2H | C(2)H₂ |

| Ring CH₂ | 1.50 - 2.10 | m | 6H | C(4)H₂, C(5)H₂, C(6)H₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | ~210.5 | C=O (C1) |

| Vinyl | ~139.0 | -CH=CH₂ |

| Vinyl | ~115.8 | -CH=CH₂ |

| Aliphatic CH | ~48.0 | C3 |

| Aliphatic CH₂ | ~41.5 | C2 |

| Aliphatic CH₂ | ~30.0 | C6 |

| Aliphatic CH₂ | ~25.0 | C4 |

| Aliphatic CH₂ | ~23.0 | C5 |

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H stretch | sp² C-H (Vinyl) |

| ~2940, ~2860 | C-H stretch | sp³ C-H (Aliphatic) |

| ~1715 | C=O stretch | Ketone (strong, sharp) |

| ~1640 | C=C stretch | Alkene (vinyl) |

| ~990, ~910 | C-H bend | Out-of-plane vinyl C-H |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would be expected to show a distinct molecular ion peak and predictable fragmentation patterns.

| m/z Value | Predicted Assignment |

| 124 | [M]⁺ (Molecular Ion) |

| 96 | [M - C₂H₄]⁺ (Loss of ethylene via McLafferty rearrangement) |

| 81 | [M - C₃H₅O]⁺ |

| 68 | Cyclohexenone radical cation |

| 55 | Acylium ion fragment [C₃H₃O]⁺ |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two distinct functional groups, which can react selectively or in tandem.

Michael Addition

The vinyl group is an excellent Michael acceptor due to its conjugation with the electron-withdrawing ketone.[6] This allows for the 1,4-conjugate addition of a wide range of soft nucleophiles, such as cuprates, enolates, and thiols. This reaction is a powerful tool for carbon-carbon bond formation, leading to 1,5-dicarbonyl compounds or their equivalents, which are themselves versatile intermediates for further cyclizations (e.g., aldol condensation to form new six-membered rings).[6]

Diels-Alder Reaction

The electron-deficient vinyl group can also serve as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. This provides a convergent and stereocontrolled route to complex bicyclic or polycyclic scaffolds that are common motifs in natural products.

Ketone and Enolate Chemistry

The cyclohexanone moiety can undergo standard carbonyl reactions, such as nucleophilic addition, reduction, or reductive amination. Furthermore, the protons on C2 and C6 are enolizable, allowing for the formation of an enolate that can react with various electrophiles. This reactivity can be strategically employed before or after transformations involving the vinyl group, adding another layer of synthetic versatility.

Workflow for Michael Addition

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. fiveable.me [fiveable.me]

Physical and chemical properties of 3-ethenylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethenylcyclohexanone, also commonly known as 3-vinylcyclohexanone, is a cyclic ketone featuring a vinyl functional group. This α,β-unsaturated ketone possesses a unique chemical architecture that makes it a molecule of interest in organic synthesis and potentially in the development of novel therapeutics. Its reactivity, characterized by the conjugated system of the enone and the vinyl group, allows for a variety of chemical transformations, making it a versatile building block for more complex molecular structures. This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-ethenylcyclohexanone, including its structure, spectral data, and general reactivity. Furthermore, it explores potential synthetic routes and discusses its relevance in the broader context of drug development based on the bioactivity of related α,β-unsaturated ketones.

Chemical Identity and Physical Properties

3-Ethenylcyclohexanone is a cyclic organic compound with the molecular formula C₈H₁₂O.[1] Its structure consists of a six-membered cyclohexanone ring substituted with an ethenyl (vinyl) group at the 3-position.

Table 1: Chemical Identifiers of 3-Ethenylcyclohexanone

| Identifier | Value | Source |

| IUPAC Name | 3-ethenylcyclohexan-1-one | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 1740-63-2 | [1] |

| Molecular Formula | C₈H₁₂O | [1] |

| Molecular Weight | 124.18 g/mol | [1] |

| Canonical SMILES | C=CC1CCCC(=O)C1 | [1] |

| InChI Key | VQVDMUZRMVBLJE-UHFFFAOYSA-N | [1] |

Table 2: Predicted and Experimental Physical Properties of 3-Ethenylcyclohexanone

| Property | Value | Notes |

| Boiling Point | Not experimentally determined. | Predicted values may vary. |

| Melting Point | Not experimentally determined. | |

| Density | Not experimentally determined. | |

| Refractive Index | Not experimentally determined. | |

| Solubility | Expected to be soluble in organic solvents. | Based on its molecular structure. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-ethenylcyclohexanone.

Mass Spectrometry

The mass spectrum of 3-ethenylcyclohexanone provides information about its molecular weight and fragmentation pattern. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[1]

-

Molecular Ion (M+) : m/z = 124

-

Major Fragments : The fragmentation pattern would be influenced by the cyclohexanone ring and the vinyl group.

Infrared (IR) Spectroscopy

The vapor-phase IR spectrum of 3-ethenylcyclohexanone is available and would show characteristic absorption bands for its functional groups.[1][2]

-

C=O stretch (ketone) : Expected around 1715 cm⁻¹

-

C=C stretch (alkene) : Expected around 1640 cm⁻¹

-

=C-H stretch (vinyl group) : Expected around 3080 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Protons of the vinyl group would appear in the downfield region (around 5-6 ppm). The protons on the cyclohexanone ring would appear in the upfield region, with those alpha to the carbonyl group being the most deshielded.

-

¹³C NMR : The carbonyl carbon would be the most downfield signal (around 200 ppm). The carbons of the vinyl group would appear in the alkene region (around 110-140 ppm).

Chemical Properties and Reactivity

As an α,β-unsaturated ketone, the reactivity of 3-ethenylcyclohexanone is dominated by its conjugated system. This allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon of the enone. The presence of the additional vinyl group offers further reaction possibilities.

Michael Addition

The electron-withdrawing nature of the carbonyl group makes the β-carbon of the enone electrophilic and susceptible to attack by nucleophiles. This 1,4-conjugate addition, or Michael reaction, is a key transformation for α,β-unsaturated ketones.[3] This reactivity allows for the introduction of a wide range of substituents at the 5-position of the cyclohexanone ring.

Caption: Generalized workflow of a Michael addition reaction on 3-ethenylcyclohexanone.

Diels-Alder Reaction

The vinyl group of 3-ethenylcyclohexanone can act as a dienophile in a Diels-Alder reaction, allowing for the construction of bicyclic systems. The reactivity in this [4+2] cycloaddition would be influenced by the electron-withdrawing effect of the adjacent ketone.

Wittig Reaction

The carbonyl group of 3-ethenylcyclohexanone can undergo a Wittig reaction to convert the ketone into an exocyclic double bond.[4][5][6] This provides a route to various diene structures.

Caption: General mechanism of the Wittig reaction with 3-ethenylcyclohexanone.

Synthesis of 3-Ethenylcyclohexanone

While a specific, detailed experimental protocol for the synthesis of 3-ethenylcyclohexanone is not readily found in the literature, several general methods for the synthesis of substituted cyclohexanones could be adapted.

Robinson Annulation

The Robinson annulation is a powerful method for the formation of six-membered rings and could potentially be used to construct the 3-ethenylcyclohexanone scaffold.[3][7][8][9][10] This reaction involves a Michael addition followed by an intramolecular aldol condensation.

Experimental Protocol: Hypothetical Robinson Annulation for a Substituted Cyclohexenone

-

Michael Addition: To a solution of a suitable ketone (acting as the Michael donor) in a solvent like ethanol, add a base such as sodium ethoxide. Cool the mixture in an ice bath.

-

Slowly add methyl vinyl ketone (the Michael acceptor) to the reaction mixture while maintaining the low temperature.

-

Allow the reaction to stir at room temperature until the Michael addition is complete (monitored by TLC).

-

Aldol Condensation: Add a solution of sodium hydroxide or another suitable base to the reaction mixture.

-

Heat the mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

-

After cooling, neutralize the reaction with a suitable acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Note: This is a generalized protocol and would require optimization for the specific synthesis of 3-ethenylcyclohexanone.

Other Potential Synthetic Routes

-

Dehydrohalogenation: Starting from a 3-halo-1-ethenylcyclohexanol, an oxidation followed by elimination could yield the desired product.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions could potentially be employed to introduce the vinyl group onto a pre-existing cyclohexanone scaffold.

Applications in Drug Development and Biological Activity

While there is no specific information on the application of 3-ethenylcyclohexanone in drug development, the broader class of α,β-unsaturated ketones and functionalized cyclohexanones are known to possess diverse biological activities.[11]

Biological Activity of α,β-Unsaturated Ketones

The reactivity of the enone moiety allows these compounds to act as Michael acceptors, enabling them to covalently bind to biological nucleophiles such as cysteine residues in proteins.[12] This mechanism is implicated in the biological activity of many natural and synthetic compounds.

-

Anti-cancer Activity: Many compounds containing the α,β-unsaturated ketone scaffold have demonstrated cytotoxic effects against cancer cell lines.

-

Anti-inflammatory Activity: The ability to modulate signaling pathways through covalent modification of key proteins can lead to anti-inflammatory effects.

-

Antimicrobial Activity: The electrophilic nature of the enone can lead to the inhibition of essential microbial enzymes.

Methyl vinyl ketone (MVK), a related α,β-unsaturated ketone, has been shown to suppress PI3K-Akt signaling, a key pathway in cellular homeostasis.[12] This suggests that compounds like 3-ethenylcyclohexanone could potentially modulate similar pathways.

Functionalized Cyclohexanones in Medicinal Chemistry

The cyclohexanone ring is a common scaffold in many bioactive molecules and natural products.[11][13] Its conformational flexibility and the ability to introduce various substituents make it an attractive starting point for the design of new therapeutic agents. The functionalization of the cyclohexanone ring can lead to compounds with a wide range of pharmacological activities, including antibacterial, anticonvulsant, antifungal, and anticancer properties.[11]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-ethenylcyclohexanone.

GHS Hazard Statements: [1]

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements: [1]

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.[14]

-

Avoid contact with skin, eyes, and clothing.[14]

-

Keep containers tightly sealed when not in use.[14]

-

Store in a cool, dry place away from incompatible materials.

Given that α,β-unsaturated ketones are known to be reactive and can be irritants, it is prudent to handle 3-ethenylcyclohexanone with care, employing appropriate personal protective equipment (PPE).[15]

Conclusion

3-Ethenylcyclohexanone is a molecule with significant potential in synthetic chemistry due to its dual reactivity stemming from the enone system and the vinyl group. While experimental data on its physical properties and specific applications in drug development are currently limited, its structural motifs are present in a variety of biologically active compounds. The general reactivity profile of α,β-unsaturated ketones suggests that 3-ethenylcyclohexanone could serve as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

-

AMC Supplies. MATERIAL SAFETY DATASHEET. Available from: [Link]

-

Wikipedia. Robinson annulation. Available from: [Link]

-

NROChemistry. Robinson Annulation. Available from: [Link]

-

National Institutes of Health. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Available from: [Link]

-

PubChem. 3-Ethenylcyclohexan-1-one. Available from: [Link]

-

Chemist Wizards. Robinson Annulation Attractive and Vital 3 Main step Mechanism. Available from: [Link]

-

J&K Scientific LLC. Robinson Annulation. Available from: [Link]

-

PubMed. Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Available from: [Link]

-

ResearchGate. Synthesis of functionalized cyclohexanones (3) a (Scheme 1). Available from: [Link]

-

Semantic Scholar. Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Available from: [Link]

-

Master Organic Chemistry. The Robinson Annulation. Available from: [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

-

NIST. 3-Cyclohexene-1-ethanol, α-ethenyl-α,3-dimethyl-6-(1-methylethylidene)-. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). Available from: [Link]

-

SpectraBase. Cyclohexanone, 3-ethenyl- - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

PubMed. Inhalation toxicity studies of the alpha,beta-unsaturated ketones. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

-

PubMed Central. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Available from: [Link]

-

Wikipedia. Wittig reaction. Available from: [Link]

-

National Institutes of Health. Methyl vinyl ketone (78-94-4) - Chemical Effects in Biological Systems. Available from: [Link]

-

Chemistry LibreTexts. Wittig Reaction. Available from: [Link]

-

ChemSynthesis. This compound - C8H12O, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

-

Methyltriphenylphosphonium Methylcarbonate, an All-In-One Wittig Vinylation Reagent. Available from: [Link]

-

MDPI. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Available from: [Link]

-

Semantic Scholar. Pharmaceutical applications of cyclodextrins: basic science and product development. Available from: [Link]

-

ResearchGate. (PDF) FUNCTIONALIZED CYCLODEXTRINS FOR TARGETED DRUG TRANSPORT. Available from: [Link]

-

Functionalization of cyclohexanone by performing first the conjugate addition.. Available from: [Link]

-

PubChem. 3-Cyclohexen-1-one. Available from: [Link]

-

PubChem. (+)-3-Methylcyclohexanone. Available from: [Link]

-

PubChem. 3-Methyl-3-vinylcyclohexanone. Available from: [Link]

-

FooDB. Showing Compound 3-Methyl-2-cyclohexen-1-one (FDB008151). Available from: [Link]

-

Organic Syntheses. 2-chlorocyclohexanone. Available from: [Link]

-

PubChem. 3-Chlorocyclohexanone. Available from: [Link]

Sources

- 1. 3-Ethenylcyclohexan-1-one | C8H12O | CID 557300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. chemistwizards.com [chemistwizards.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Robinson annulation - Wikipedia [en.wikipedia.org]

- 8. Robinson Annulation | NROChemistry [nrochemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. amcsupplies.com.au [amcsupplies.com.au]

- 15. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathways for 3-Vinylcyclohexanone

An In-depth Technical Guide to the Synthesis of 3-Vinylcyclohexanone

Abstract

This compound (C₈H₁₂O, MW: 124.18 g/mol ) is a valuable carbocyclic building block in organic synthesis, finding application in the construction of complex natural products and pharmaceutical intermediates.[1] Its structure, featuring a ketone functionality and a reactive vinyl group on a cyclohexane scaffold, offers multiple handles for subsequent chemical transformations. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying mechanistic principles, detailed experimental protocols, and the strategic considerations guiding the choice of methodology. We will explore two cornerstone strategies in cyclic chemistry: the Diels-Alder cycloaddition and the Robinson annulation, followed by a critical discussion on the selective reduction required to obtain the target saturated ketone from its unsaturated precursor.

Core Synthetic Challenge: The Precursor Intermediate

A common feature of the most efficient and convergent syntheses of this compound is the initial formation of its α,β-unsaturated precursor, 3-vinylcyclohex-2-enone .[2] Both the Diels-Alder and Robinson annulation pathways naturally converge on this intermediate. The primary synthetic challenge, therefore, is twofold: first, the efficient construction of the 3-vinylcyclohex-2-enone core, and second, the selective 1,4-conjugate reduction of the endocyclic double bond without affecting the exocyclic vinyl group.

Caption: Convergent synthesis strategy for this compound.

Pathway I: The Diels-Alder [4+2] Cycloaddition

The Diels-Alder reaction is a powerful and atom-economical method for constructing six-membered rings. It is a pericyclic reaction, meaning it occurs in a single, concerted step through a cyclic redistribution of electrons, without polar or radical intermediates.[3] The reaction involves the combination of a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene derivative.[4][5]

Mechanistic Rationale

To synthesize the 3-vinylcyclohex-2-enone core, a strategic pairing of diene and dienophile is required. A highly effective approach utilizes a doubly activated diene, such as a 1-alkoxy-1-amino-1,3-butadiene, reacting with an α,β-unsaturated aldehyde or ketone. The resulting cycloadduct can then be hydrolyzed to yield the desired cyclohexenone product with excellent regioselectivity.[6][7] This approach offers high reactivity under mild conditions.[6][7]

The concerted nature of the mechanism ensures high stereospecificity. For the reaction to occur, the diene must be able to adopt an s-cis conformation, which allows for the necessary orbital overlap in the cyclic transition state.[8]

Caption: Generalized mechanism of the Diels-Alder reaction.

Experimental Protocol: Synthesis of 3-Vinylcyclohex-2-enone Precursor

This protocol describes a representative synthesis using 1,3-butadiene and a suitable dienophile, which upon workup yields the enone intermediate. Note: 1,3-butadiene is a gas at room temperature; a common laboratory practice is to generate it in situ by the thermal cracking of 3-sulfolene.[8]

Materials:

-

3-Sulfolene (Butadiene sulfone)

-

Acrolein (or other suitable α,β-unsaturated aldehyde)

-

Toluene (anhydrous)

-

Hydroquinone (inhibitor)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-sulfolene (1.0 eq) and a catalytic amount of hydroquinone.

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Dienophile Addition: Add the dienophile, such as acrolein (1.1 eq), to the reaction mixture.

-

In Situ Diene Generation: Heat the mixture to reflux (approx. 110-120 °C). At this temperature, 3-sulfolene undergoes a retro-cheletropic reaction to release gaseous 1,3-butadiene and sulfur dioxide.[8] The 1,3-butadiene is consumed immediately in the Diels-Alder reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

-

Hydrolysis Workup: After cooling to room temperature, add a dilute solution of hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the initial adduct to the cyclohexenone.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude 3-vinylcyclohex-2-enone by flash column chromatography on silica gel.

Pathway II: The Robinson Annulation

The Robinson annulation is a tandem reaction sequence that is a cornerstone of six-membered ring synthesis in organic chemistry.[9] Discovered by Sir Robert Robinson, it combines a Michael addition with an intramolecular aldol condensation to form a cyclohexenone ring from a ketone and an α,β-unsaturated ketone (typically methyl vinyl ketone, MVK).[9][10][11]

Mechanistic Rationale

The process unfolds in two distinct, base-catalyzed stages:

-

Michael Addition: A ketone enolate (the Michael donor) performs a 1,4-conjugate addition to an α,β-unsaturated ketone (the Michael acceptor, e.g., MVK). This step forms a 1,5-dicarbonyl intermediate.[11][12]

-

Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate, under basic conditions, forms a new enolate which then attacks the other carbonyl group within the same molecule. This cyclization forms a six-membered ring. Subsequent dehydration (loss of H₂O) yields the thermodynamically stable α,β-unsaturated cyclohexenone product.[12][13]

To synthesize a 3-vinyl substituted system, a vinyl ketone analog would be used as the Michael donor or acceptor.

Caption: Logical workflow of the Robinson Annulation.

Experimental Protocol: General Procedure

This protocol outlines a general procedure. For improved yields, the Michael adduct is often isolated before proceeding to the aldol cyclization step.[13]

Materials:

-

Starting Ketone (e.g., a vinyl-substituted ketone)

-

Methyl Vinyl Ketone (MVK)

-

Methanol (MeOH)

-

Sodium Methoxide (NaOMe)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Michael Addition: Dissolve the starting ketone (1.0 eq) in a suitable solvent like DCM. Add a base such as triethylamine (4.0 eq) followed by freshly distilled methyl vinyl ketone (5.0 eq).[13] Stir the mixture at room temperature for an extended period (e.g., 96 hours), protecting it from light.[13]

-

Isolation of Adduct (Optional but Recommended): Concentrate the reaction mixture under reduced pressure to obtain the crude Michael adduct (the 1,5-diketone).

-

Aldol Condensation & Cyclization: Dissolve the crude Michael adduct in methanol. Add sodium methoxide (3.0 eq) in one portion while stirring at room temperature.[13]

-

Reaction Monitoring: Monitor the cyclization by TLC. Additional base may be required to drive the reaction to completion.[13]

-

Quenching and Workup: After completion, quench the reaction by adding saturated aqueous ammonium chloride solution.[13]

-

Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.

-

Purification: Purify the resulting crude enone product by flash column chromatography.

Final Transformation: Selective Reduction to this compound

Both primary pathways yield 3-vinylcyclohex-2-enone. The final, critical step is the selective reduction of the electron-deficient carbon-carbon double bond of the enone system (a 1,4-conjugate reduction) to yield the target this compound.

The Challenge: The reducing agent must differentiate between the endocyclic α,β-unsaturated double bond and the terminal vinyl group. Standard catalytic hydrogenation (e.g., H₂/Pd-C) would likely reduce both double bonds indiscriminately.

Strategic Solution: A common and effective method for this transformation is the use of a dissolving metal reduction, specifically with lithium in liquid ammonia, often with a proton source like tert-butanol. This method is highly effective for the 1,4-reduction of enones.

Caption: Final selective reduction step.

Data Summary

| Pathway | Key Reaction Type | Starting Materials (Typical) | Intermediate | Key Strengths |

| Diels-Alder | [4+2] Cycloaddition | Conjugated Diene + Dienophile | Cyclohexene Adduct | High atom economy, stereospecificity, mild conditions possible.[3][6] |

| Robinson Annulation | Michael Addition + Aldol Condensation | Ketone + α,β-Unsaturated Ketone | 1,5-Diketone | Excellent for ring formation, robust and widely used.[9][11] |

Conclusion

The synthesis of this compound is most effectively approached via a two-stage strategy centered on the formation and subsequent selective reduction of the 3-vinylcyclohex-2-enone intermediate. The choice between the Diels-Alder cycloaddition and the Robinson annulation for the construction of the enone core depends largely on the availability of starting materials and the desired complexity of the final molecule. The Diels-Alder reaction offers an elegant and convergent route, particularly with modern, highly reactive dienes. The Robinson annulation remains a reliable and powerful tool for building the carbocyclic framework. Mastery of the final selective reduction step is critical to isolating the desired saturated ketone product with high fidelity. For researchers in drug development, exploring enantioselective variants of these pathways, for instance through chiral catalysis in the Diels-Alder reaction, represents a promising avenue for accessing optically pure this compound derivatives.[14]

References

-

14.4: The Diels-Alder Cycloaddition Reaction - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Robinson annulation - Wikipedia. (n.d.). Retrieved from [Link]

-

Robinson Annulation. (n.d.). Merck & Co. Retrieved from [Link]

-

Robinson Annulation Attractive and Vital 3 Main step Mechanism - Chemist Wizards. (n.d.). Retrieved from [Link]

-

Robinson Annulation | NROChemistry. (n.d.). Retrieved from [Link]

-

This compound - C8H12O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved from [Link]

-

The Diels-Alder Reaction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

The Robinson Annulation - Master Organic Chemistry. (2018). Retrieved from [Link]

-

Catalytic asymmetric Diels–Alder reactions involving aryl vinyl ketones - RSC Publishing. (n.d.). Retrieved from [Link]

-

Draw Diels-Alder product of the reaction between 1, 3-butadiene and each of the following alkenes: a) cis-2-Butene - Chegg. (2017). Retrieved from [Link]

-

(PDF) Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol - ResearchGate. (2019). Retrieved from [Link]

-

3-Methyl-3-vinylcyclohexanone | C9H14O | CID 586610 - PubChem. (n.d.). Retrieved from [Link]

-

Diels Alder Reaction Experiment Part 1, Prelab - YouTube. (2020). Retrieved from [Link]

-

3-Vinyl-cyclohex-2-enone | C8H10O | CID 11768562 - PubChem. (n.d.). Retrieved from [Link]

-

The Diels-Alder Reaction - Master Organic Chemistry. (2017). Retrieved from [Link]

-

Cyclohexenone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Ambient gold-catalyzed O-vinylation of cyclic 1,3-diketone: A vinyl ether synthesis. (2013). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents - ChemRxiv. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate - MDPI. (2022). Retrieved from [Link]

-

Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC - NIH. (2021). Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3-Vinyl-cyclohex-2-enone | C8H10O | CID 11768562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. atc.io [atc.io]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones [organic-chemistry.org]

- 7. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Robinson annulation - Wikipedia [en.wikipedia.org]

- 10. Robinson Annulation [drugfuture.com]

- 11. chemistwizards.com [chemistwizards.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Robinson Annulation | NROChemistry [nrochemistry.com]

- 14. Catalytic asymmetric Diels–Alder reactions involving aryl vinyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Spectroscopic Guide to 3-Vinylcyclohexanone: Elucidating Structure Through NMR, IR, and Mass Spectrometry

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Vinylcyclohexanone (C₈H₁₂O), a molecule of interest in synthetic organic chemistry.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural verification, purity assessment, and reaction monitoring. This document synthesizes predicted and established spectroscopic principles to offer a comprehensive characterization of this compound, detailing the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Landscape of this compound

This compound is a cyclic ketone featuring a vinyl substituent at the 3-position. Its structure presents several key features that are readily identifiable by modern spectroscopic techniques: a carbonyl group within a six-membered ring, a monosubstituted alkene (vinyl group), and a chiral center at the carbon bearing the vinyl group. The interplay of these features gives rise to a unique spectroscopic fingerprint, which we will dissect in the following sections.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the ¹H NMR spectrum provides a wealth of information regarding the electronic environment, connectivity, and stereochemical relationships of the protons.

Predicted ¹H NMR Data

The expected chemical shifts (δ) and coupling patterns for this compound are summarized below. These predictions are based on established chemical shift ranges for similar structural motifs.[3][4]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Ha (vinyl) | 5.70 - 5.90 | ddd (quartet of doublets) | J_ab ≈ 17, J_ac ≈ 10, J_ax ≈ 7 | 1H |

| Hb (vinyl, trans) | 5.00 - 5.15 | d | J_ab ≈ 17 | 1H |

| Hc (vinyl, cis) | 4.95 - 5.10 | d | J_ac ≈ 10 | 1H |

| H2 (α to C=O) | 2.20 - 2.50 | m | - | 2H |

| Hx (methine) | 2.10 - 2.40 | m | - | 1H |

| H4, H5, H6 | 1.50 - 2.10 | m | - | 6H |

Interpretation of the ¹H NMR Spectrum

-

The Vinyl Group: The three protons of the vinyl group (Ha, Hb, Hc) are diastereotopic and thus chemically non-equivalent, giving rise to distinct signals. The proton on the internal carbon of the double bond (Ha) is expected to appear furthest downfield (5.70-5.90 ppm) due to its position on a sp² hybridized carbon.[3][5] It will exhibit complex splitting, appearing as a doublet of doublet of doublets (ddd) due to coupling with the two terminal vinyl protons (Hb and Hc) and the methine proton (Hx). The terminal vinyl protons (Hb and Hc) will appear in the 4.95-5.15 ppm range, each as a doublet, with a large geminal coupling constant.[4] The trans proton (Hb) will have a larger coupling constant to Ha (J_ab ≈ 17 Hz) than the cis proton (Hc) (J_ac ≈ 10 Hz).[4]

-

Protons Alpha to the Carbonyl: The two protons on the carbon adjacent to the carbonyl group (H2) are deshielded and will appear in the 2.20-2.50 ppm range.[6] Their multiplicity will be complex due to coupling with each other and the neighboring protons.

-

The Methine Proton: The proton on the carbon bearing the vinyl group (Hx) is also in a relatively deshielded environment and is expected between 2.10 and 2.40 ppm. Its signal will be a multiplet due to coupling with the adjacent methylene protons and the vinyl proton Ha.

-

Ring Protons: The remaining six protons on the cyclohexanone ring (H4, H5, H6) are in a more shielded, aliphatic environment and will give rise to a complex series of overlapping multiplets in the 1.50-2.10 ppm range.[6]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then calibrated using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 208 - 212 |

| =CH (vinyl) | 140 - 145 |

| =CH₂ (vinyl) | 114 - 118 |

| CH (methine) | 45 - 50 |

| CH₂ (α to C=O) | 40 - 45 |

| CH₂ (ring) | 25 - 35 |

| CH₂ (ring) | 20 - 30 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The most downfield signal will be that of the carbonyl carbon, typically appearing in the 208-212 ppm range for a cyclohexanone.[7][8]

-

Vinyl Carbons: The two sp² hybridized carbons of the vinyl group will be observed between 114 and 145 ppm. The internal carbon (=CH) will be further downfield than the terminal carbon (=CH₂).

-

Ring Carbons: The sp³ hybridized carbons of the cyclohexanone ring will appear in the more upfield region of the spectrum (20-50 ppm). The carbon alpha to the carbonyl group will be the most deshielded of these, followed by the methine carbon. The remaining methylene carbons of the ring will have distinct signals in the 20-35 ppm range.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a ¹³C probe on a 400 MHz (or equivalent) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Data

| Functional Group | Vibration | Predicted Frequency (cm⁻¹) | Intensity |

| C=O | Stretch | 1710 - 1720 | Strong, sharp |

| C=C | Stretch | 1640 - 1650 | Medium |

| =C-H | Stretch | 3070 - 3090 | Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

Interpretation of the IR Spectrum

-

Carbonyl Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong, sharp absorption band for the C=O stretch, expected around 1715 cm⁻¹.[7][9] This is typical for a saturated six-membered ring ketone.[10][11]

-

Vinyl Group Vibrations: The vinyl group will give rise to a medium intensity C=C stretching absorption around 1645 cm⁻¹. The C-H stretching of the sp² hybridized carbons of the vinyl group will appear just above 3000 cm⁻¹ (typically 3070-3090 cm⁻¹).

-

Aliphatic C-H Stretches: The C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexanone ring will be observed as strong bands in the 2850-2960 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 95 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 81 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 67 | [C₅H₇]⁺ |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

Interpretation of the Mass Spectrum

The molecular ion peak is expected at an m/z of 124. The fragmentation of cyclic ketones is often complex.[13] Alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a common fragmentation pathway for ketones.[13][14] For this compound, this could lead to various ring-opened fragments. Additionally, rearrangements and loss of small neutral molecules can occur. The presence of the vinyl group can also influence the fragmentation, potentially leading to allylic cations. A prominent peak at m/z 55 is characteristic of the fragmentation of a cyclohexanone ring.[13][14]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate positive ions and induce fragmentation.[14]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum (a plot of relative intensity vs. m/z) is generated.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical workflow of spectroscopic analysis and a potential fragmentation pathway for this compound.

Caption: Workflow for Structural Elucidation.

Caption: A Potential MS Fragmentation Pathway.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural characterization of this compound. Each technique offers unique and complementary information, from the identification of functional groups by IR, to the determination of molecular weight by MS, and the detailed mapping of the molecular framework by NMR. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds, ensuring confidence in molecular structure and purity.

References

- Vertex AI Search. (2023).

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Benchchem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.

- A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023).

- Bartleby.com. IR Spectrum Of Cyclohexanone.

- Proprep.

- PubMed. (1986). Proton NMR study of the influence of heme vinyl groups on the formation of the isomeric forms of sulfmyoglobin.

- Whitman People. GCMS Section 6.11.2.

- NMR Chart. Spectroscopy Tutorial: Reference.

- PubChem. 3-Methyl-3-vinylcyclohexanone | C9H14O | CID 586610.

- PubChem. 3-Vinyl-cyclohex-2-enone | C8H10O | CID 11768562.

- ACS Publications. Effect of Anisotropy on the Chemical Shift of Vinyl Protons in trans- and cis-1,2-Dibenzoylethylenes.

- PubChem. 3-Ethenylcyclohexan-1-one | C8H12O | CID 557300.

- ResearchGate. 1H NMR spectrum of vinyl PB (B in Table I).

- Chemistry LibreTexts. (2020). 12.

- Doc Brown's Advanced Organic Chemistry.

- ChemSynthesis. (2025). This compound - C8H12O, density, melting point, boiling point, structural formula, synthesis.

- Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency.

- MSU chemistry. Mass Spectrometry.

- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667).

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. VINYLCYCLOHEXANE(695-12-5) 13C NMR spectrum.

- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000753).

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- The Royal Society of Chemistry.

- ChemSynthesis. (2025). 2-vinylcyclohexanone - 1122-24-3, C8H12O, density, melting point, boiling point, structural formula, synthesis.

- YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone.

- ChemicalBook. 3-METHYLCYCLOHEXANONE(591-24-2) 13C NMR spectrum.

- ChemicalBook. This compound CAS#: 1740-63-2.

- ChemicalBook. Cyclohexanone(108-94-1) 13C NMR spectrum.

- ChemicalBook. VINYLCYCLOHEXANE(695-12-5) IR Spectrum.

- PubChem - NIH. Vinylcyclohexane | C8H14 | CID 12757.

- MDPI. (2022).

- NIST WebBook. Cyclohexanone, 3-methyl-.

- ResearchGate. (2025). (PDF) Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Cyclohexanone Benzoylhydrazones.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound CAS#: 1740-63-2 [m.chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cyclohexanone(108-94-1) 13C NMR spectrum [chemicalbook.com]

- 9. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 10. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 11. proprep.com [proprep.com]

- 12. 3-Ethenylcyclohexan-1-one | C8H12O | CID 557300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. GCMS Section 6.11.2 [people.whitman.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Vinylcyclohexanone: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-vinylcyclohexanone, a versatile bifunctional molecule with significant potential in organic synthesis. The document elucidates its chemical identity, including its IUPAC name and synonyms, and explores its physicochemical properties. A detailed examination of synthetic strategies, with a focus on the Robinson annulation as a plausible route to its cyclohexenone precursor, is presented. The guide further delves into the rich and nuanced reactivity of this compound, detailing its participation in fundamental organic transformations such as Michael additions and Diels-Alder reactions. Finally, the potential applications of this compound as a valuable building block in the synthesis of complex cyclic and bicyclic systems are discussed, highlighting its relevance to researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: Unveiling this compound

This compound, systematically named 3-ethenylcyclohexan-1-one according to IUPAC nomenclature, is a cyclic ketone bearing a vinyl substituent at the 3-position. This unique structural arrangement, featuring both a nucleophilic vinyl group and an electrophilic ketone, imparts a dual reactivity profile that makes it a valuable intermediate in organic synthesis. Its ability to participate in a variety of carbon-carbon bond-forming reactions positions it as a key building block for the construction of more complex molecular architectures, including polycyclic and steroidal frameworks.

Synonyms:

-

This compound

-

3-Ethenyl cyclohexanone

-

Cyclohexanone, 3-ethenyl-

-

3-vinylcyclohexan-1-one[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1740-63-2 | PubChem |

| Molecular Formula | C₈H₁₂O | PubChem |

| Molecular Weight | 124.18 g/mol | PubChem |

| Appearance | Not available | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Spectroscopic Characterization:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons (typically in the range of 4.9-5.9 ppm) and the protons of the cyclohexanone ring. The complexity of the ring proton signals would arise from their diastereotopic nature and spin-spin coupling.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be distinguished by signals corresponding to the carbonyl carbon (typically downfield, >200 ppm), the two vinyl carbons (in the olefinic region, ~110-140 ppm), and the saturated carbons of the cyclohexanone ring.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1715 cm⁻¹. Additional bands corresponding to the C=C stretch of the vinyl group and C-H stretches would also be present. Vapor phase IR spectral data is available in public databases.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 124, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of the vinyl group and other characteristic cleavages of the cyclohexanone ring. GC-MS data is available in public repositories.

Synthesis of this compound: A Strategic Approach

While a definitive, step-by-step published synthesis of this compound is not widely available, its structure suggests a logical retrosynthetic approach. A plausible pathway involves the 1,4-conjugate addition of a vinyl organometallic reagent to cyclohexenone or, more classically, through a Robinson annulation to construct a precursor that can be subsequently modified.

Conceptual Synthesis via Robinson Annulation

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings, making it a prime candidate for the synthesis of a key precursor to this compound.[2][3][4][5] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[2][3]

Diagram 1: Conceptual Robinson Annulation for a Precursor to this compound

Sources

- 1. Robinson Annulation | NROChemistry [nrochemistry.com]

- 2. chemistwizards.com [chemistwizards.com]

- 3. 3-METHYLCYCLOHEXANONE(591-24-2) 1H NMR spectrum [chemicalbook.com]

- 4. Show how you would use Robinson annulations to synthesize the fol... | Study Prep in Pearson+ [pearson.com]

- 5. juniperpublishers.com [juniperpublishers.com]

A Technical Guide to the Structural Isomers of Vinylcyclohexanone: Synthesis, Characterization, and Implications in Drug Development

Abstract: The positional isomerism of the vinyl group on a cyclohexanone scaffold gives rise to three distinct molecules—2-, 3-, and 4-vinylcyclohexanone—each possessing a unique constellation of electronic, steric, and reactive properties. While sharing the same molecular formula (C8H12O) and weight (124.18 g/mol ), the location of the vinyl moiety profoundly dictates the chemical behavior, spectroscopic signature, and, consequently, the potential utility of each isomer, particularly in the nuanced field of drug development.[1][2] This guide provides an in-depth analysis of the synthesis, definitive spectroscopic characterization, and divergent reactivity profiles of these isomers. We will explore the causal relationships between structure and spectral data, furnish validated experimental protocols, and discuss the strategic implications of leveraging these structural differences in medicinal chemistry and materials science.

Chapter 1: The Principle of Position: Isomerism in the Vinylcyclohexanone Core

Isomerism, the phenomenon where molecules share an identical chemical formula but differ in atomic arrangement, is a foundational concept in organic chemistry with profound real-world consequences. Structural isomers, which differ in the connectivity of their atoms, often exhibit vastly different physical and chemical properties.

The vinylcyclohexanone family is a prime example of positional isomerism. The three principal isomers are differentiated by the attachment point of the vinyl group (-CH=CH2) relative to the carbonyl group (C=O) on the cyclohexane ring.

-

2-Vinylcyclohexanone: An α,β-unsaturated ketone where the vinyl group is conjugated with the carbonyl. This conjugation is not merely a structural feature; it creates a delocalized π-electron system that fundamentally alters the molecule's reactivity.[3]

-

3-Vinylcyclohexanone: A γ,δ-unsaturated ketone where the vinyl and carbonyl groups are electronically isolated by a saturated carbon atom. Its reactivity profile is more akin to a simple ketone and an isolated alkene.

-

4-Vinylcyclohexanone: A δ,ε-unsaturated ketone where the functional groups are even more spatially and electronically separated, ensuring their reactivity is largely independent under standard conditions.

The strategic placement of this vinyl handle dictates the molecule's potential as a synthetic intermediate.

Caption: Positional isomers of vinylcyclohexanone.

Chapter 2: Synthetic Pathways and Regiocontrol